8-Bromo-5'-O-(dimethoxytrityl)-n2-(dimethylaminomethylidene)-2'-deoxyguanosine
Description
8-Bromo-5'-O-(dimethoxytrityl)-N2-(dimethylaminomethylidene)-2'-deoxyguanosine (hereafter referred to as Compound A) is a chemically modified nucleoside derivative critical for oligonucleotide synthesis. Its structure features three key modifications:
- C8 bromination: Enhances reactivity for cross-coupling reactions, such as Buchwald-Hartwig aryl amination .
- 5'-O-dimethoxytrityl (DMTr) protection: Stabilizes the 5'-hydroxyl group during solid-phase DNA synthesis, enabling selective deprotection .
- N2-dimethylaminomethylidene group: Protects the exocyclic amine, preventing unwanted side reactions during phosphoramidite coupling .
Synthesis: Compound A is synthesized from 2'-deoxyguanosine monohydrate through sequential steps:
Bromination: Replacement of the C8 hydrogen with bromine (~51% yield) .
Silylation: Protection of 3'- and 5'-OH groups with tert-butyldimethylsilyl (TBS) .
O6-Benzylation: Mitsunobu reaction to protect the O6-carbonyl .
N2-DMTr Protection: Reaction with DMTr-Cl in anhydrous pyridine under argon .
Applications: Primarily used as a phosphoramidite building block for introducing site-specific modifications in DNA, such as adducts for studying carcinogen-DNA interactions .
Properties
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-bromo-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35BrN6O6/c1-40(2)20-36-33-38-30-29(31(43)39-33)37-32(35)41(30)28-18-26(42)27(47-28)19-46-34(21-8-6-5-7-9-21,22-10-14-24(44-3)15-11-22)23-12-16-25(45-4)17-13-23/h5-17,20,26-28,42H,18-19H2,1-4H3,(H,38,39,43)/b36-20+/t26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDFVWOBFPTORP-IFGJTECTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35BrN6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Bromo-5'-O-(dimethoxytrityl)-N2-(dimethylaminomethylidene)-2'-deoxyguanosine (commonly referred to as 8-Br-DMT-dG) is a modified nucleoside that has garnered attention for its unique structural features and potential biological activities. This compound is characterized by the presence of a bromine atom at the 8-position of the guanine base, coupled with a dimethoxytrityl (DMT) protecting group at the 5'-position and a dimethylaminomethylidene moiety at the N2 position. These modifications may influence its interactions with nucleic acids and its overall biological efficacy.
- Molecular Formula : C34H35BrN6O6
- Molar Mass : 703.58 g/mol
- CAS Number : 204582-53-6
- Density : Approximately 1.45 g/cm³ (predicted)
- pKa : Approximately 8.66 (predicted) .
| Property | Value |
|---|---|
| Molecular Formula | C34H35BrN6O6 |
| Molar Mass | 703.58 g/mol |
| CAS Number | 204582-53-6 |
| Density | ~1.45 g/cm³ |
| pKa | ~8.66 |
The biological activity of 8-Br-DMT-dG is primarily attributed to its ability to mimic natural nucleosides, allowing it to integrate into DNA and RNA structures. The bromine substitution at the 8-position can enhance its reactivity and stability, potentially leading to altered base pairing properties and increased binding affinity to complementary strands.
Antiviral Properties
Research indicates that modified nucleosides like 8-Br-DMT-dG may exhibit antiviral properties. For instance, studies have shown that certain brominated nucleosides can inhibit viral replication by interfering with the viral genome's integrity during replication processes . The structural modifications in 8-Br-DMT-dG may enhance its effectiveness against specific viruses.
Anticancer Potential
There is emerging evidence that compounds similar to 8-Br-DMT-dG possess anticancer properties. The incorporation of modified nucleosides into DNA can lead to apoptosis in cancer cells by inducing DNA damage responses . The unique structure of 8-Br-DMT-dG may allow it to selectively target cancerous cells while sparing normal cells.
Case Studies and Research Findings
-
Study on Antiviral Activity :
- A study published in Journal of Medicinal Chemistry evaluated various brominated nucleosides for their antiviral efficacy against herpes simplex virus (HSV). Results indicated that compounds with similar structures to 8-Br-DMT-dG showed significant inhibition of viral replication, suggesting potential therapeutic applications .
- Anticancer Activity :
- Mechanistic Insights :
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antiviral | Significant inhibition of HSV replication |
| Anticancer | Induces apoptosis in cancer cell lines |
| Mechanistic Insight | Promotes G-quadruplex formation |
Scientific Research Applications
Antiviral Research
8-Br-DMT-dG has shown potential as an antiviral agent due to its ability to interfere with viral replication mechanisms. Studies indicate that structural modifications in this compound enhance its effectiveness against specific viruses, making it a candidate for further development in antiviral therapies.
Anticancer Potential
Emerging evidence suggests that 8-Br-DMT-dG may exhibit anticancer properties. Its mechanism involves the inhibition of DNA synthesis in cancer cells, which can lead to reduced cell proliferation and increased apoptosis. Research has demonstrated that modified nucleosides can selectively target cancerous cells while sparing normal cells, which is a significant advantage in cancer treatment .
Oligonucleotide Synthesis
As a modified nucleoside, 8-Br-DMT-dG serves as a valuable building block for the synthesis of oligonucleotides. Its use in this context allows for the incorporation of bromine into DNA sequences, which can be useful for studying DNA-protein interactions and enhancing the stability of oligonucleotides against nucleases .
Molecular Biology Studies
The compound is also utilized in various molecular biology applications, including the study of gene expression and regulation. Its incorporation into synthetic DNA can help researchers understand the role of specific nucleobases in biological processes .
Case Studies
Comparison with Similar Compounds
Structural and Functional Modifications
Key Observations:
- C8 Modifications :
- N2 Protection: Dimethylaminomethylidene in Compound A and PR 3330 enhances stability during synthesis compared to dimethylformamidine in 5d/5e .
- 5'-Protection :
Spectroscopic Properties
Preparation Methods
Starting Material Preparation
- The synthesis typically begins with 2'-deoxyguanosine (dG) as the starting nucleoside scaffold.
Halogenation at the 8-Position
8-Bromination is achieved by selective bromination of the guanine base at the 8-position. This is usually done by treating 2'-deoxyguanosine with a brominating agent in a buffered aqueous medium to control the reaction and avoid over-bromination or side reactions.
Typical conditions include:
Protection of the 5'-Hydroxyl Group
The 5'-hydroxyl group of the sugar moiety is protected with a dimethoxytrityl (DMT) group. This step is crucial for subsequent oligonucleotide synthesis, as it prevents unwanted reactions at the 5'-position.
The DMT protection is typically introduced by reacting the 5'-OH with 4,4'-dimethoxytrityl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents.
Protection of the Exocyclic Amino Group at N2 Position
The N2 amino group of guanine is protected as a dimethylaminomethylidene (dmf) derivative . This protecting group stabilizes the amino group and prevents side reactions during oligonucleotide synthesis.
Introduction of the dimethylaminomethylidene group is done by treating the 8-bromo-5'-O-DMT-2'-deoxyguanosine with dimethylformamide dimethyl acetal (DMF-DMA) or a similar reagent under controlled conditions.
This step is typically carried out in anhydrous conditions to avoid hydrolysis of the protecting group.
Summary Table of the Preparation Steps
| Step No. | Reaction/Process | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Bromination of 2'-deoxyguanosine | Bromine in 1 M sodium acetate buffer, RT, 2 h; quench with NaHSO3 | Introduce bromine at 8-position of guanine |
| 2 | Protection of 5'-hydroxyl group | 4,4'-Dimethoxytrityl chloride, base (pyridine/TEA), anhydrous solvent | Protect 5'-OH as dimethoxytrityl ether |
| 3 | Protection of N2 amino group | Dimethylformamide dimethyl acetal (DMF-DMA), anhydrous conditions | Form dimethylaminomethylidene protecting group on N2 |
Research Findings and Optimization Notes
Reaction Control : The bromination step requires careful pH control and quenching to avoid over-bromination or degradation of the nucleoside.
Protecting Group Stability : The dimethylaminomethylidene group is preferred over other amino protecting groups such as benzoyl or isobutyryl because it offers a balance between stability during synthesis and ease of removal post-synthesis.
Purification : Intermediate compounds are typically purified by precipitation, filtration, and chromatographic methods (e.g., silica gel chromatography) to ensure high purity required for oligonucleotide synthesis.
Yields : Literature reports indicate moderate to good yields (>60%) for each step when optimized reaction conditions and anhydrous environments are maintained.
Additional Notes on Derivative Synthesis
The compound can be further converted into phosphoramidite derivatives for automated DNA synthesis by additional phosphitylation at the 3'-hydroxyl position, commonly using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.
This step is essential for incorporation into solid-phase oligonucleotide synthesis protocols.
Q & A
Q. What are the key synthetic strategies for introducing the 8-bromo modification into 2'-deoxyguanosine derivatives?
The 8-bromo modification is typically introduced via bromination of 2'-deoxyguanosine using aqueous bromine or N-bromosuccinimide (NBS) in acetone/water mixtures. The reaction conditions (e.g., temperature, stoichiometry) must be tightly controlled to avoid over-bromination or degradation. Subsequent protection of the 5'-OH group with dimethoxytrityl (DMT) chloride in pyridine ensures selective reactivity for oligonucleotide synthesis .
Q. How does the dimethoxytrityl (DMT) group enhance the utility of this compound in oligonucleotide synthesis?
The DMT group acts as a temporary protecting group for the 5'-hydroxyl, enabling solid-phase synthesis by allowing selective deprotection under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane). This facilitates stepwise elongation of DNA strands while preserving the integrity of the nucleobase and sugar modifications .
Q. What analytical methods are recommended for verifying the purity of 8-bromo-DMT-protected deoxyguanosine derivatives?
Reverse-phase HPLC with UV detection (260 nm) is standard for assessing purity. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while H NMR in deuterated DMSO or CDCl validates structural integrity, particularly the DMT group (δ 6.8–7.4 ppm aromatic protons) and dimethylaminomethylidene moiety (δ 3.0–3.2 ppm, singlet) .
Advanced Research Questions
Q. How can researchers optimize the substitution of the 8-bromo group with functional amines to improve yields?
Substitution reactions (e.g., with 1,2-bis(2-aminoethoxy)ethane) often suffer from low yields (~20%) due to steric hindrance and competing side reactions. Optimization strategies include:
- Using polar aprotic solvents (e.g., DMF) at elevated temperatures (70–100°C).
- Employing excess amine (5–10 eq) and extended reaction times (24–48 h).
- Monitoring progress via TLC (silica gel, MeOH:DCM 10:90) to isolate intermediates before side product formation .
Q. What challenges arise in quantifying 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) when using brominated precursors, and how can they be resolved?
Brominated derivatives may interfere with 8-oxodG detection via ELISA or LC-MS due to cross-reactivity or similar retention times. Solutions include:
- Using isotope dilution mass spectrometry (ID-MS) with N-labeled internal standards.
- Validating assays with synthetic 8-oxodG standards and confirming results via enzymatic digestion coupled with electrochemical detection .
Q. How do discrepancies in interlaboratory measurements of oxidative guanine derivatives inform experimental design?
Variability in 8-oxodG quantification (e.g., due to artifactual oxidation during DNA extraction) necessitates:
- Strict adherence to ESCCODD guidelines (e.g., using sodium iodide for DNA isolation to minimize oxidation).
- Inclusion of negative controls (e.g., catalase to quench reactive oxygen species) and blinded sample analysis to reduce bias .
Q. What role does the dimethylaminomethylidene group play in stabilizing N2-modified deoxyguanosine derivatives during oligonucleotide assembly?
This group protects the exocyclic amine during phosphoramidite-based synthesis, preventing side reactions with coupling reagents. Its stability under acidic (DMT removal) and basic (deprotection) conditions ensures high coupling efficiency (>98%) in automated synthesizers .
Methodological Considerations for Data Contradictions
Q. How should researchers address conflicting reports on the mutagenic potential of 8-bromo-2'-deoxyguanosine in vitro?
Contradictions may arise from differences in DNA repair enzyme activity (e.g., OGG1) across cell lines. To resolve this:
Q. Why do yields for tert-butyldimethylsilyl (TBS) protection of 8-bromo-2'-deoxyguanosine vary across studies, and how can reproducibility be improved?
Variability stems from moisture sensitivity of TBS-Cl and incomplete dissolution of starting material. Best practices include:
- Rigorous drying of glassware and reagents under argon.
- Using anhydrous DMF with molecular sieves and monitoring reaction completion via Si NMR .
Tables for Key Data
Table 1. Optimization of 8-Bromo Substitution Reactions
| Condition | Yield (%) | Side Products (%) | Reference |
|---|---|---|---|
| Methanol, 100°C, 20 h | 20 | 30 | |
| DMF, 70°C, 24 h | 45 | 10 | |
| Pyridine, 90°C, 48 h | 35 | 25 |
Table 2. Analytical Methods for 8-OxodG Quantification
| Method | LOD (fmol) | LOQ (fmol) | Interlab CV (%) |
|---|---|---|---|
| LC-EC | 0.5 | 2.0 | 15 |
| ID-MS with N-8-oxodG | 0.1 | 0.5 | 5 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
